Home > Products > Screening Compounds P62035 > N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide
N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide -

N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide

Catalog Number: EVT-6125192
CAS Number:
Molecular Formula: C23H28N4O
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (1) []

  • Compound Description: This compound is an extremely potent inhibitor of dihydrofolate reductase (DHFR) activity and demonstrates significant antitumor activity. []
  • Relevance: This compound, like N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide, features a central cyclopenta[d]pyrimidine moiety. The structural variations lie in the substituents attached to this core. This compound highlights the biological relevance of the cyclopenta[d]pyrimidine scaffold in medicinal chemistry, particularly in developing anticancer agents. []

2. (R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine []

  • Compound Description: This compound serves as a key intermediate in the synthesis of Ipatasertib [(S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one], an AKT inhibitor used in cancer treatment. []
  • Relevance: This compound shares the core cyclopenta[d]pyrimidine structure with N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide. Notably, both compounds feature a piperazine ring linked to the cyclopenta[d]pyrimidine. This structural similarity underscores the versatility of this scaffold for generating diverse molecules with potential medicinal applications. []

3. (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one (Ipatasertib) [, ]

  • Compound Description: Ipatasertib is a potent and selective AKT inhibitor used in cancer treatment. [, ]
  • Relevance: This compound exemplifies the potential of elaborating the cyclopenta[d]pyrimidine scaffold found in N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide to create clinically relevant drug candidates. The shared structural features highlight the continued interest in cyclopenta[d]pyrimidines for drug discovery, particularly in oncology. [, ]

4. 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-7-(2,4-dichlorophenyl)-2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (4 fi) []

  • Compound Description: This compound is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, showcasing promising anxiolytic-like effects in preclinical models. []
  • Relevance: While not featuring a cyclopenta[d]pyrimidine core, this compound shares the broader pyrimidine ring system with N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide. The structural similarities, especially the fused heterocyclic system, highlight the importance of exploring various pyrimidine derivatives for their potential therapeutic applications, including in the central nervous system. []

5. (S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481) []

  • Compound Description: BMS-932481 is a novel γ-secretase modulator (GSM) that selectively reduces Aβ1-42 production, potentially offering therapeutic benefits in Alzheimer's disease. []
  • Relevance: This compound shares the central cyclopenta[d]pyrimidine scaffold with N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide. This structural commonality, particularly the presence of the cyclopenta[d]pyrimidine ring, emphasizes its importance in the development of GSMs for Alzheimer’s disease. []

6. (S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133) []

  • Compound Description: Similar to BMS-932481, this compound is also a novel GSM exhibiting promising activity in preclinical models of Alzheimer’s disease. []
  • Relevance: BMS-986133 shares the core cyclopenta[d]pyrimidine structure with N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide. This structural similarity, especially the presence of the cyclopenta[d]pyrimidine moiety, reinforces the significance of this scaffold in designing GSMs for potential therapeutic interventions in Alzheimer’s disease. []

Properties

Product Name

N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide

IUPAC Name

N-(2-methylprop-2-enyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxamide

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C23H28N4O/c1-16(2)14-24-23(28)18-10-7-13-27(15-18)22-19-11-6-12-20(19)25-21(26-22)17-8-4-3-5-9-17/h3-5,8-9,18H,1,6-7,10-15H2,2H3,(H,24,28)

InChI Key

KSUAMNLZGWDCLW-UHFFFAOYSA-N

SMILES

CC(=C)CNC(=O)C1CCCN(C1)C2=NC(=NC3=C2CCC3)C4=CC=CC=C4

Canonical SMILES

CC(=C)CNC(=O)C1CCCN(C1)C2=NC(=NC3=C2CCC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.